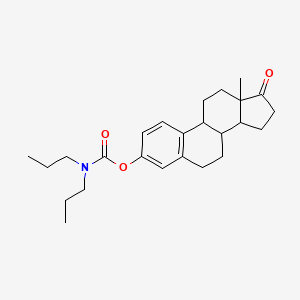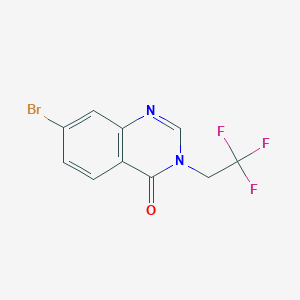
2-Chloro-6-nitroterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitroterephthalic acid is an organic compound with the molecular formula C8H4ClNO6 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and nitro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitroterephthalic acid typically involves the nitration and chlorination of terephthalic acid. One common method includes the nitration of terephthalic acid to form 2-nitroterephthalic acid, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-nitroterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products depend on the substituents introduced, such as amino or alkoxy groups.
Reduction: The major product is 2-chloro-6-aminoterephthalic acid.
Oxidation: Products include various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-6-nitroterephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitroterephthalic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroterephthalic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroterephthalic Acid: Lacks the nitro group, affecting its redox properties.
6-Nitroterephthalic Acid: Similar structure but with different substitution patterns, leading to different reactivity.
Uniqueness
2-Chloro-6-nitroterephthalic acid is unique due to the presence of both nitro and chloro groups, which confer distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H4ClNO6 |
|---|---|
Poids moléculaire |
245.57 g/mol |
Nom IUPAC |
2-chloro-6-nitroterephthalic acid |
InChI |
InChI=1S/C8H4ClNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
WUYHZZUZCYAJCF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)

![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)

![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)



